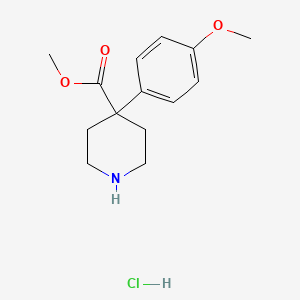
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one, also known as 1-cyclobutanecarboxylic acid 3-(1H-1,2,3-triazol-1-yl) ester, is a cyclic organic compound belonging to the family of 1,2,3-triazoles. It is a highly versatile compound, used in a variety of applications in organic synthesis as well as in medicinal chemistry. It has been used in the development of new drugs and in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is not fully understood. However, it is believed to act as a catalyst in organic synthesis reactions, by facilitating the formation of new bonds between molecules. It is also believed to act as a ligand in medicinal chemistry applications, by binding to specific proteins and altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one have not been extensively studied. However, it has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been shown to have some effect on the activity of certain proteins, such as kinases, which are involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also a highly versatile compound, which can be used in a variety of applications. However, it should be noted that the use of this compound can be limited by its reactivity and solubility.
Orientations Futures
There are a number of potential future directions for the use of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one. For example, it could be used in the development of new drugs, as a building block for the synthesis of other organic compounds, or as a ligand in medicinal chemistry applications. It could also be used to create nanomaterials with unique properties, such as increased solubility and increased thermal stability. Additionally, further research is needed to understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is usually carried out through a two-step process. In the first step, a 1,2,3-triazole is formed by the condensation of an amine and an acid chloride, followed by the addition of a cyclobutan-1-one to the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction is usually complete in a few hours.
Applications De Recherche Scientifique
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been used as a scaffold for the synthesis of new drugs, such as the anticancer drug imatinib. In organic synthesis, it has been used as a building block for the synthesis of other organic compounds, such as polymers and dyes. In materials science, it has been used to create nanomaterials with unique properties, such as increased solubility and increased thermal stability.
Propriétés
IUPAC Name |
3-(triazol-1-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-3-5(4-6)9-2-1-7-8-9/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMPKYBHOLZZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)

![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)




![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)

![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)
![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)
